molecular formula C30H33NO6 B562414 Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate CAS No. 83592-08-9

Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate

Cat. No. B562414
CAS RN: 83592-08-9
M. Wt: 503.595
InChI Key: XUXLRAADZAUJLF-UHFFFAOYSA-N
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Description

Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate, or B3NBP, is a novel compound that has been used in a variety of scientific research applications. It is an organic compound that is composed of a benzyl group, a phenyl group, and a propionic acid group. B3NBP has been found to have a number of biochemical and physiological effects that can be used in scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used as a starting material for synthesizing a range of heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives showcase the compound’s role in facilitating the creation of complex molecules with potential applications in drug development and other areas of chemical research (Soliman, Bakeer, & Attia, 2010).

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Research has also explored its derivates as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, with specific structures showing antidiabetic activity in rodent models. This highlights its application in developing therapeutic agents for treating conditions like type 2 diabetes (Cobb et al., 1998).

Supramolecular Dendrimers

The compound's derivatives have been employed in the synthesis and retrostructural analysis of AB3 and constitutional isomeric AB2 phenylpropyl ether-based supramolecular dendrimers. These dendrimers have potential applications in materials science, highlighting the compound’s importance in developing new materials with unique properties (Percec et al., 2006).

Renewable Building Blocks

It serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is crucial for creating materials with thermal and thermo-mechanical properties suitable for a wide range of applications, emphasizing the compound’s role in green chemistry (Trejo-Machin et al., 2017).

properties

IUPAC Name

[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO6/c32-28(35-22-25-10-4-1-5-11-25)20-17-24-15-18-27(19-16-24)37-29(33)14-8-3-9-21-31-30(34)36-23-26-12-6-2-7-13-26/h1-2,4-7,10-13,15-16,18-19H,3,8-9,14,17,20-23H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXLRAADZAUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652450
Record name 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate

CAS RN

83592-08-9
Record name 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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